molecular formula C9H14N2O2S B13246390 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione

3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B13246390
M. Wt: 214.29 g/mol
InChI Key: HJQBCCFPGLUPAW-UHFFFAOYSA-N
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Description

3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a piperidine ring and a thiazolidine-2,4-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and thiazolidine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of piperidine derivatives with thiazolidine-2,4-dione. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a thiazolidine-2,4-dione precursor under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and efficient production. Catalysts and optimized reaction parameters are employed to maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thiazolidine-2,4-dione moiety, converting it into a thiazolidine ring with reduced oxidation states.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is a chemical compound with a thiazolidine ring and a piperidine moiety, which has gained attention for its potential applications in pharmacology and organic synthesis. The thiazolidine-2,4-dione structure is known for its biological activity and versatility in medicinal chemistry.

Biological Activity
this compound exhibits significant biological activity and has been studied for its potential as an antidiabetic agent because it enhances insulin sensitivity. The compound interacts with peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose metabolism and lipid homeostasis. Additionally, derivatives of thiazolidine-2,4-dione have demonstrated potential in antimicrobial and anticancer studies.

Scientific Research Applications

  • Antidiabetic Agent Studies have explored the potential of this compound as an antidiabetic agent due to its ability to enhance insulin sensitivity.
  • Binding to PPARs Studies on the interactions of this compound with biological targets have revealed its mechanism of action primarily through binding to PPARs. This interaction modulates gene expression related to glucose metabolism and lipid regulation.
  • Enzyme Interactions Research has indicated potential interactions with various enzymes involved in metabolic pathways, suggesting a broad spectrum of biological effects.

Structural Similarities and Biological Activity

Compound NameStructureBiological Activity
PioglitazoneThiazolidine derivativeInsulin sensitizer for type II diabetes
3-FluorofentanylPiperidine derivativeOpioid analgesic
3-FuranylfentanylPiperidine derivativeOpioid analgesic
5-(4-Chlorophenyl)-thiazolidine-2,4-dioneThiazolidine derivativeAntimicrobial activity

Mechanism of Action

The mechanism of action of 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound’s structure.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring structure.

    Thiazolidine derivatives: Compounds like thiazolidine-2,4-dione and its substituted derivatives share the thiazolidine ring structure.

Uniqueness: 3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is unique due to the combination of both piperidine and thiazolidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of compounds with diverse pharmacological activities. The presence of both rings allows for multiple points of chemical modification, enhancing its potential as a lead compound in drug discovery.

Biological Activity

3-[(Piperidin-4-yl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound characterized by the presence of a piperidine ring and a thiazolidine-2,4-dione moiety. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C9H14N2O2SC_9H_{14}N_2O_2S with a molecular weight of 214.29 g/mol. Its structure allows for various modifications that can enhance its biological activity.

PropertyValue
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
IUPAC Name3-(piperidin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
InChI KeyHJQBCCFPGLUPAW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in inflammatory pathways and modulate various receptor activities. For instance, it has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.75 μg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. Studies have shown that it enhances glucose uptake in isolated rat diaphragm tissues and improves insulin sensitivity in high-carbohydrate diet-induced insulin-resistant mice. The following table summarizes the effects observed:

ParameterControl GroupTreated Group (this compound)
Blood Glucose Level (mg/dL)180120
Insulin Level (μU/mL)158
Leptin Level (ng/mL)1015

These findings indicate that the compound may modulate multiple mechanisms involved in metabolic disorders .

Case Studies

A study conducted by Ahmed et al. synthesized various thiazolidine derivatives, including this compound. The research focused on evaluating antiproliferative activity against human cancer cell lines such as A549 (lung), HepG2 (liver), and MCF7 (breast). The results indicated that the compound exhibited significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O2S/c12-8-6-14-9(13)11(8)5-7-1-3-10-4-2-7/h7,10H,1-6H2

InChI Key

HJQBCCFPGLUPAW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C(=O)CSC2=O

Origin of Product

United States

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